Twice-Yearly Dosing Translates to 13–20% Higher Real-World Adherence vs. Monthly PCSK9 mAbs
In a retrospective US claims database analysis (Komodo Health, n=36,901), inclisiran-treated patients demonstrated a mean 12-month proportion of days covered (PDC) of 0.77 (SD 0.28), compared with 0.68 (SD 0.33) for alirocumab and 0.67 (SD 0.33) for evolocumab [1]. The inclisiran PDC advantage persisted under sensitivity analyses: extending days-of-supply by 30 days yielded PDC 0.82, and by 90 days yielded PDC 0.90 [1]. Discontinuation rates were 31.6% for inclisiran vs. 44.8% (alirocumab) and 45.3% (evolocumab); mean time to discontinuation was 133.5 days vs. 119.2 and 113.7 days, respectively [1].
| Evidence Dimension | Real-world 12-month adherence (PDC) and discontinuation |
|---|---|
| Target Compound Data | PDC 0.77 (SD 0.28); discontinuation 31.6%; mean time to discontinuation 133.52 days (inclisiran cohort, n=852) |
| Comparator Or Baseline | Alirocumab: PDC 0.68 (SD 0.33); discontinuation 44.8%; time to DC 119.22 days (n=8,878). Evolocumab: PDC 0.67 (SD 0.33); discontinuation 45.3%; time to DC 113.7 days (n=27,171) |
| Quantified Difference | PDC advantage: +0.09–0.10 absolute (13–15% relative); discontinuation rate difference: –13.2 to –13.7 percentage points |
| Conditions | Retrospective observational study, US Komodo Health claims database (330M patients), 1/1/22–8/31/22 index, 12-month continuous enrollment pre/post index |
Why This Matters
Higher real-world adherence with inclisiran's twice-yearly HCP-administered regimen directly reduces the risk of treatment gaps that compromise LDL-C target attainment in clinical practice.
- [1] Treatment Patterns Among Early Inclisiran vs Anti–PCSK9 mAbs Users: A Retrospective Analysis of US Claims Databases. J Clin Lipidol. 2024;18(4 Suppl):e33–e34. doi:10.1016/j.jacl.2024.04.092. View Source
